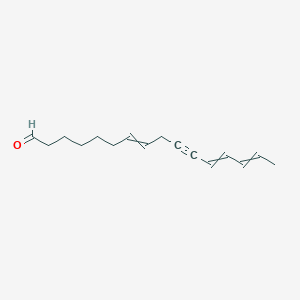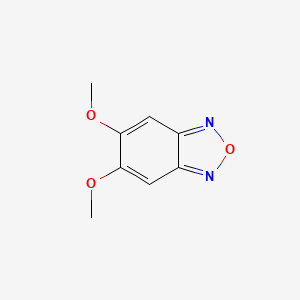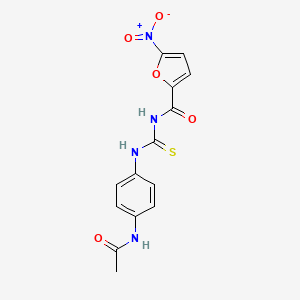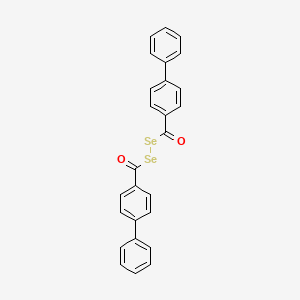![molecular formula C14H14FN B14306461 4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine CAS No. 117530-21-9](/img/structure/B14306461.png)
4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 4’ position and a dimethylamine group attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine typically involves the following steps:
Diazotization and Coupling Reaction: The starting material, aniline derivative, undergoes diazotization using isopropyl nitrite in the presence of hydrochloric acid.
Suzuki-Miyaura Coupling: Another common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine may utilize scalable versions of the above synthetic routes, with optimizations for yield, cost, and environmental impact. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions and high functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl structure can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the biphenyl structure can yield nitro derivatives, while nucleophilic substitution can produce various substituted biphenyl compounds .
Aplicaciones Científicas De Investigación
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N,N-dimethylbenzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of the biphenyl structure.
4-Fluoro-N,N-dimethyl-2-nitroaniline: This compound has a nitro group at the 2-position, which significantly alters its chemical properties and reactivity.
Uniqueness
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science .
Propiedades
Número CAS |
117530-21-9 |
|---|---|
Fórmula molecular |
C14H14FN |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14FN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3 |
Clave InChI |
FMFGSWVLANADKV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)

![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)





![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
